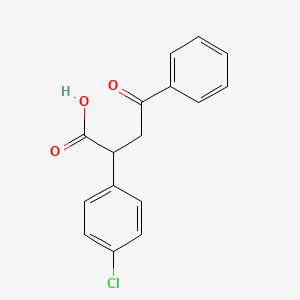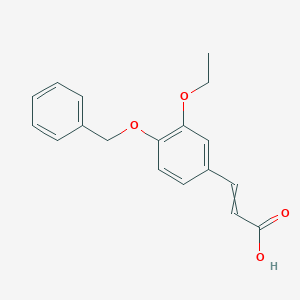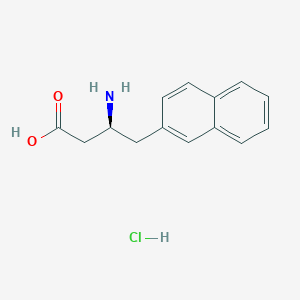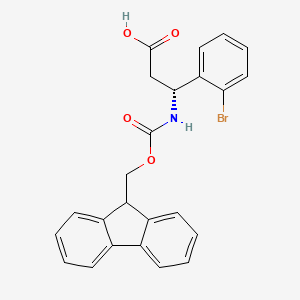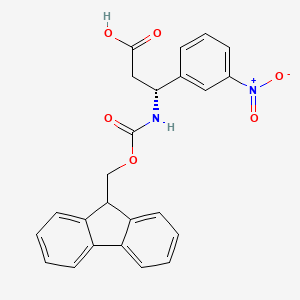![molecular formula C6H4ClN3O B1350397 2-Chlor-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-on CAS No. 335654-08-5](/img/structure/B1350397.png)
2-Chlor-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-on
Übersicht
Beschreibung
2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring, with a chlorine atom at the 2-position and a keto group at the 6-position
Wissenschaftliche Forschungsanwendungen
2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of kinase inhibitors , suggesting that kinases could be potential targets.
Result of Action
aureus . Additionally, some derivatives have shown potential activity against breast cancer .
Action Environment
Similar compounds have been noted to exhibit stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis .
Biochemische Analyse
Biochemical Properties
2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses.
Cellular Effects
The effects of 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule . For instance, the compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation in target tissues and its overall efficacy .
Subcellular Localization
The subcellular localization of 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with its target molecules and exert its biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to yield ethyl 2-cyano-4,4-dimethoxybutanoate.
Cyclization: The intermediate is then cyclized with formamidine to produce 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Formation of the Pyrrole Ring: The pyrimidin-4-ol derivative undergoes further cyclization to form 7H-pyrrolo[2,3-D]pyrimidin-4-ol.
Chlorination: Finally, the compound is chlorinated to yield 2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto group at the 6-position can undergo oxidation or reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one can be compared with other similar compounds in the pyrrolopyrimidine family:
Eigenschaften
IUPAC Name |
2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-8-2-3-1-4(11)9-5(3)10-6/h2H,1H2,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWLJBJSDPPAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376879 | |
| Record name | 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335654-08-5 | |
| Record name | 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



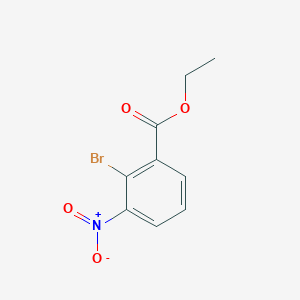

![N-acetyl-N-[5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B1350333.png)

![1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine](/img/structure/B1350338.png)
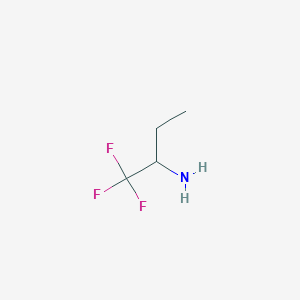

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-methylphenyl)methylideneamino]urea](/img/structure/B1350350.png)
